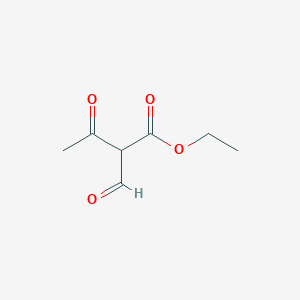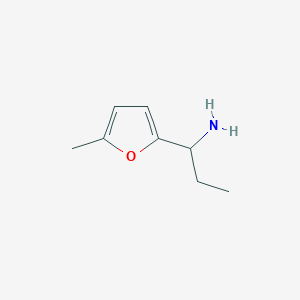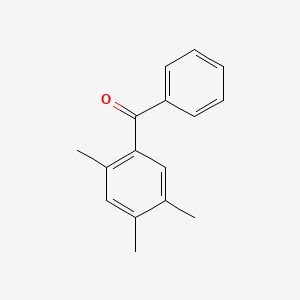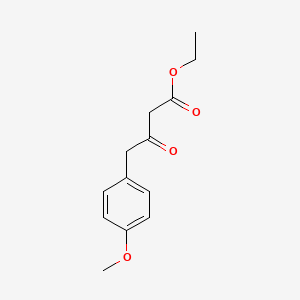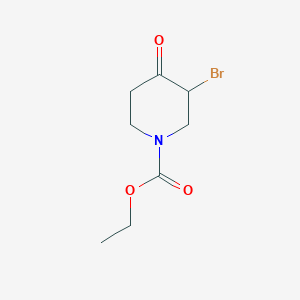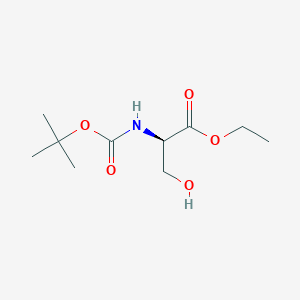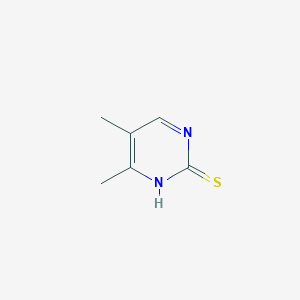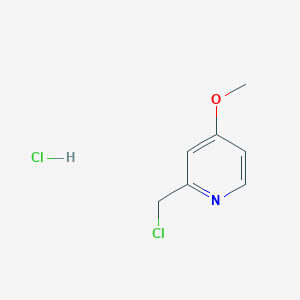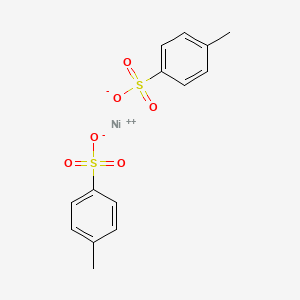
Nickel(II) p-Toluenesulfonate
Overview
Description
Nickel(II) p-Toluenesulfonate is a coordination compound with the chemical formula C14H14NiO6S2·6H2O. It is a nickel salt of p-toluenesulfonic acid and is commonly used in various chemical applications due to its solubility in polar solvents and its ability to form stable complexes .
Preparation Methods
Nickel(II) p-Toluenesulfonate can be synthesized through several methods:
Direct Reaction: One common method involves the direct reaction of nickel carbonate, hydroxide, or carboxylate with p-toluenesulfonic acid under an inert atmosphere.
Silver Salt Method: Another method involves the addition of silver p-toluenesulfonate to nickel chloride, resulting in the formation of this compound.
Chemical Reactions Analysis
Nickel(II) p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to form lower oxidation state nickel compounds.
Substitution: It can undergo substitution reactions where the p-toluenesulfonate group is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Nickel(II) p-Toluenesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: It is used in studies involving nickel’s biological effects and interactions.
Medicine: It is explored for its potential therapeutic applications due to its ability to form stable complexes with biological molecules.
Industry: It is used in electroplating and as a precursor for other nickel-based compounds.
Mechanism of Action
The mechanism of action of Nickel(II) p-Toluenesulfonate involves its ability to coordinate with various ligands, forming stable complexes. These complexes can interact with molecular targets, influencing various biochemical pathways. The specific pathways and targets depend on the nature of the ligands and the biological context .
Comparison with Similar Compounds
Nickel(II) p-Toluenesulfonate can be compared with other transition metal p-toluenesulfonates, such as those of titanium, vanadium, chromium, manganese, iron, cobalt, copper, and ruthenium . These compounds share similar properties, such as solubility in polar solvents and the ability to form stable complexes. this compound is unique in its specific applications and reactivity patterns due to the distinct properties of nickel.
Similar compounds include:
- Titanium(III) p-Toluenesulfonate
- Vanadium(III) p-Toluenesulfonate
- Chromium(II) p-Toluenesulfonate
- Manganese(II) p-Toluenesulfonate
- Iron(II,III) p-Toluenesulfonate
- Cobalt(II) p-Toluenesulfonate
- Copper(II) p-Toluenesulfonate
- Ruthenium(II,III) p-Toluenesulfonate .
Properties
IUPAC Name |
4-methylbenzenesulfonate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Ni/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLMOYUCOPIRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NiO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6944-05-4 | |
| Record name | Nickel(II) p-Toluenesulfonate Hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


